Specific Scientific Field: Biomedical Sciences - Oncology
Summary of the Application: Benzofuran derivatives have been synthesized and tested for their cytotoxic properties on various human cancer cells .
Methods of Application or Experimental Procedures: A set of nine derivatives, including five brominated compounds, were synthesized and their structures were confirmed using 1H and 13C NMR as well as ESI MS spectra . These compounds were tested on four different cancer cell lines: chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1), and on healthy human keratocytes (HaCaT) .
Results or Outcomes: Two newly developed derivatives exhibited selective action towards K562 cells and no toxic effect in HaCat cells . Both compounds have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation . They also inhibit the release of proinflammatory interleukin 6 (IL-6) in K562 cells .
Specific Scientific Field: Biomedical Sciences - Microbiology
Summary of the Application: Benzofuran derivatives have been synthesized and tested for their antimicrobial activity .
Methods of Application or Experimental Procedures: Preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described . These compounds were tested against eight different microorganisms .
Results or Outcomes: Two of the synthesized compounds were found to be active against some of the species studied .
Specific Scientific Field: Biomedical Sciences - Virology
Summary of the Application: A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Methods of Application or Experimental Procedures: The compound was likely tested in vitro using a hepatitis C virus replication assay .
Results or Outcomes: The compound showed promising anti-hepatitis C virus activity .
Summary of the Application: Some substituted benzofurans have shown dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .
Methods of Application or Experimental Procedures: The compound was likely tested in vitro using various types of cancer cells .
Results or Outcomes: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
3-(1-benzofuran-2-yl)-4H-chromen-4-one is a complex organic compound that integrates both benzofuran and chromenone structures. The benzofuran moiety consists of a fused benzene and furan ring, while the chromenone segment features a benzopyran structure with a ketone group. This compound is of considerable interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry and materials science .
3-(1-benzofuran-2-yl)-4H-chromen-4-one has demonstrated significant biological activities, including:
The synthesis of 3-(1-benzofuran-2-yl)-4H-chromen-4-one typically involves cyclization reactions. Common methods include:
This compound finds applications across multiple domains:
Studies on 3-(1-benzofuran-2-yl)-4H-chromen-4-one have focused on its interactions with various biological targets:
Several compounds share structural similarities with 3-(1-benzofuran-2-yl)-4H-chromen-4-one. Notable examples include:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Psoralen | Benzofuran derivative | Treatment for skin diseases |
| 8-Methoxypsoralen | Benzofuran derivative | Dermatological applications |
| Angelicin | Benzofuran structure | Phototoxic properties |
What distinguishes 3-(1-benzofuran-2-yl)-4H-chromen-4-one from these compounds is its unique combination of benzofuran and chromenone moieties. This dual structure may confer distinct biological activities and chemical properties, allowing for broader applications in both medicinal chemistry and material science compared to its analogs .
| Reaction Type | Reaction Conditions | Yield (%) | Temperature (°C) | Reaction Time | References |
|---|---|---|---|---|---|
| Cyclization of o-hydroxyacetophenone + 2-bromoacetyl benzofuran | K2CO3, acetonitrile, reflux, 3 h | 53-94 | 82 (reflux) | 3 h | [3] |
| Acid-catalyzed cyclization with Eaton's reagent (P2O5-MeSO3H) | 10°C, P2O5-MeSO3H, mild conditions | 89 | 10 | 1-2 h | [28] |
| Base-catalyzed cyclization with NaOH | NaOH, t-butanol, 20% aqueous | 70 | 20 | 4-6 h | [5] |
| Carboxylative cyclization with DBU/CO2 | DBU (1 equiv), CO2, toluene, rt | 45-72 | 25 | 12-24 h | [31] |
| Friedel-Crafts acylation followed by cyclization | AlCl3, dichloromethane, 0°C to rt | 60-85 | 0 to 25 | 2-4 h | [7] |
| Benzannulation/quinone methide formation/electrocyclization | Chromium carbene complex, 60°C, toluene | 65-85 | 60 | 6-12 h | [36] |
| Condensation with diethyl carbonate + base | Diethyl carbonate, K2CO3, 140°C | 40-70 | 140 | 8-16 h | [31] |
Friedel-Crafts acylation methodologies utilize aluminum trichloride in dichloromethane solvent, operating under carefully controlled temperature conditions from 0°C to room temperature [7]. These reactions typically complete within 2-4 hours, providing yields ranging from 60% to 85% depending on the specific substitution pattern of the starting materials [7]. The methodology requires anhydrous conditions due to the moisture sensitivity of the aluminum catalyst system [7].
The benzannulation cascade approach represents a sophisticated multi-step process involving chromium carbene complexes in toluene at 60°C [36]. This methodology achieves yields of 65-85% through a sequence involving benzannulation, quinone methide formation, and electrocyclization reactions [36]. The process demonstrates remarkable chemoselectivity and provides access to complex polycyclic structures in a single synthetic operation [36].
Modern transition metal-catalyzed methodologies have revolutionized the synthesis of 3-(1-benzofuran-2-yl)-4H-chromen-4-one through the development of highly efficient cross-coupling strategies [4] [8] [10]. These approaches offer superior functional group tolerance, enhanced selectivity, and milder reaction conditions compared to traditional methods [11] [12].
Palladium-catalyzed oxidative cyclization represents a cornerstone methodology in modern benzofuran-chromenone synthesis [4] [10]. The palladium(II) bis(acetonitrile) dichloride catalyst system, employed in conjunction with benzoquinone as an oxidant, facilitates the cyclization of allyl aryl ethers to afford benzofuran derivatives with 54% yield [10]. This methodology operates under mild conditions in 1,4-dioxane solvent at room temperature, requiring approximately five hours for completion [10]. The reaction mechanism involves olefin activation by palladium, followed by nucleophilic attack and beta-hydride elimination to establish the benzofuran ring system [4].
Advanced palladium-catalyzed cross-coupling strategies utilize triflated chromenone intermediates as versatile electrophilic partners [11]. The combination of palladium acetate with BINAP ligand and cesium carbonate base in toluene at 90°C enables efficient coupling with aromatic amines, achieving yields of 65-85% over 16-hour reaction periods [11]. These conditions demonstrate excellent tolerance for halogen, alkyl, and alkoxy substituents while maintaining high regioselectivity [11].
Rhodium-catalyzed multicomponent synthesis has emerged as a powerful strategy for constructing C4-substituted benzofurans [8]. The cyclopentadienyl rhodium complex catalyst facilitates vinylene transfer between vinyl carbonate and meta-salicylic acid derivatives in tetrachloroethane solvent at 80°C [8]. This methodology provides yields ranging from 30% to 80% over 12-hour reaction periods, with electron-donating substituents generally favoring higher yields [8]. The reaction proceeds through C-H activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination steps [8].
Gold-catalyzed cyclization methodologies employ JohnPhosAuCl/AgNTf2 catalyst systems with diphenylsilicon difluoride additive in dichloroethane solvent [8]. These reactions operate at 40°C and achieve yields of 45-75% for ester-functionalized products over 8-hour periods [8]. The methodology demonstrates tolerance for both electron-withdrawing and electron-donating groups while providing access to structurally diverse benzofuran derivatives [8].
Table 2: Modern Transition Metal-Catalyzed Cross-Coupling Strategies
| Catalyst System | Substrate Type | Product Selectivity | Reaction Conditions | Functional Group Tolerance |
|---|---|---|---|---|
| Pd(CH3CN)2Cl2/benzoquinone | Allyl aryl ethers | Benzofurans (54%) | 1,4-dioxane, rt, 5 h | Electron-rich arenes only |
| PdOAc2/BINAP/Cs2CO3 | Triflated chromenones + amines | Amino-substituted (65-85%) | Toluene, 90°C, 16 h | Halogen, alkyl, alkoxy groups |
| Pd2dba3/JohnPhos/K2CO3 | Triflated chromenones + phenols | Aryloxy-substituted (70-90%) | Toluene, 90°C, 16 h | Various phenolic substituents |
| CpRh complex/tetrachloroethane | Benzamides + vinylene carbonate | C4-substituted benzofurans (30-80%) | Tetrachloroethane, 80°C, 12 h | Electron-donating favored |
| JohnPhosAuCl/AgNTf2/Ph2SiF2 | Alkynyl esters + quinols | Ester-functionalized (45-75%) | Dichloroethane, 40°C, 8 h | Both EWG and EDG tolerated |
| CuOAc/8-hydroxyquinoline/K2CO3 | o-hydroxybenzophenones | 3-arylbenzofurans (60-80%) | DMA, 140°C, O2, 6 h | Halogen, alkyl, alkoxy tolerated |
| RhCl3/triphenylphosphine | Terminal alkynes + o-iodophenols | Substituted chromones (55-85%) | Ionic liquid, 110°C, CO (1 atm), 24 h | Aryl, alkyl terminal alkynes |
Copper-catalyzed oxidative cyclization employs copper acetate with 8-hydroxyquinoline ligand and potassium carbonate base in N,N-dimethylacetamide solvent [9]. These reactions operate at elevated temperatures of 140°C under oxygen atmosphere for six hours, providing 3-arylbenzofurans in yields of 60-80% [9]. The methodology demonstrates excellent tolerance for halogen, alkyl, and alkoxy substituents while enabling direct functionalization of unactivated arene systems [9].
Rhodium-catalyzed carbonylative annulation represents an innovative approach utilizing terminal alkynes and o-iodophenols under atmospheric carbon monoxide pressure [7]. These reactions employ ionic liquid media at 110°C for 24-hour periods, achieving yields of 55-85% for substituted chromones [7]. The methodology accommodates both aryl and alkyl terminal alkynes while providing a sustainable approach through the use of carbon monoxide as a readily available C1 building block [7].
Mechanochemical synthesis approaches utilizing montmorillonite catalysis have emerged as environmentally sustainable methodologies for constructing 3-(1-benzofuran-2-yl)-4H-chromen-4-one frameworks [14] [16] [17]. These solvent-free approaches eliminate the need for organic solvents while maintaining high synthetic efficiency and enabling catalyst recyclability [14] [16].
Montmorillonite K10 clay serves as an exceptionally effective catalyst for multicomponent condensation reactions involving 4-hydroxycoumarins and acetylenic compounds [17]. Ball milling at 30 Hz frequency under ambient temperature conditions for 2-4 hours provides yields ranging from 72% to 89% [17]. The clay catalyst demonstrates remarkable recyclability, maintaining catalytic activity through multiple reaction cycles without significant degradation [14] [16].
Montmorillonite-supported metal oxide systems facilitate cyclization reactions under grinding conditions [14]. Manual grinding at 80°C for 1-3 hours enables the efficient coupling of phenols with alpha-haloketones, achieving yields of 65-85% [16]. These hybrid catalyst systems combine the structural advantages of montmorillonite with the enhanced Lewis acidity provided by supported metal oxides [14].
Clay-supported Lewis acid catalysts promote solvent-free heterocycle formation through mortar and pestle grinding at room temperature [16]. Reactions utilizing o-hydroxyacetophenones with nucleophilic partners complete within 30-60 minutes, providing yields of 58-78% [16]. The mild conditions and short reaction times represent significant advantages over traditional thermal methodologies [14].
Natural montmorillonite facilitates direct grinding synthesis through planetary milling at 400 rpm for 45 minutes [16]. The reaction between salicylaldehydes and active methylene compounds under these conditions achieves yields of 75-92% [16]. The scalable nature of this approach makes it particularly attractive for industrial applications requiring environmentally benign synthetic processes [14].
Table 3: Solvent-Free Mechanochemical Synthesis Under Montmorillonite Catalysis
| Catalyst/Promoter | Reaction Type | Substrate System | Conditions | Yield Range (%) | Advantages |
|---|---|---|---|---|---|
| Montmorillonite K10 | Multicomponent condensation | 4-hydroxycoumarins + acetylenic compounds | Ball mill, 30 Hz, rt, 2-4 h | 72-89 | No solvent required, recyclable catalyst |
| Montmorillonite-supported metal oxides | Cyclization under grinding | Phenols + α-haloketones | Manual grinding, 80°C, 1-3 h | 65-85 | High atom economy, green process |
| Clay-supported Lewis acids | Solvent-free heterocycle formation | o-hydroxyacetophenones + nucleophiles | Mortar and pestle, rt, 30-60 min | 58-78 | Short reaction times, mild conditions |
| Natural montmorillonite | Direct grinding synthesis | Salicylaldehydes + active methylene | Planetary mill, 400 rpm, 45 min | 75-92 | Scalable, environmentally benign |
| Modified montmorillonite (acidic) | Mechanochemical activation | Aromatic aldehydes + malononitrile | Vibratory mill, 25 Hz, rt, 1-2 h | 68-83 | High selectivity, easy workup |
| Montmorillonite/polymer composite | Ball-milling promoted cyclization | Phenolic compounds + carbonyl equivalents | Twin-screw grinding, 100°C, 15-30 min | 70-88 | Continuous process possible |
Modified acidic montmorillonite catalysts enable mechanochemical activation of aromatic aldehydes with malononitrile under vibratory milling conditions [16]. Operating at 25 Hz frequency at room temperature for 1-2 hours, these reactions achieve yields of 68-83% while demonstrating high selectivity and facilitating easy product workup [16]. The acidic modification enhances the catalyst's ability to activate carbonyl functionalities toward nucleophilic attack [14].
Montmorillonite-polymer composite systems facilitate ball-milling promoted cyclization through twin-screw grinding at 100°C for 15-30 minutes [16]. These hybrid materials enable the efficient coupling of phenolic compounds with carbonyl equivalents while achieving yields of 70-88% [16]. The composite nature of these catalysts offers the potential for continuous processing applications, representing a significant advancement toward industrial implementation [14].
The mechanochemical approach offers several distinct advantages including elimination of organic solvents, reduced reaction times, enhanced selectivity, and simplified product isolation procedures [14] [16]. Additionally, the heterogeneous nature of montmorillonite catalysts facilitates easy catalyst recovery and reuse, contributing to the overall sustainability of these synthetic methodologies [14].
Photoredox-mediated cycloaddition techniques represent cutting-edge methodologies for constructing 3-(1-benzofuran-2-yl)-4H-chromen-4-one through innovative light-activated processes [18] [19] [20]. These approaches harness visible light energy to promote selective bond formation while operating under exceptionally mild conditions [22] [23] [24].
Iridium-based photocatalysts facilitate dearomative [2+2] cycloaddition reactions between 1-naphthols and olefins [22]. The tris(2-phenylpyridine)iridium(III) bis(2,2'-bipyridine) hexafluorophosphate catalyst system operates under blue light emitting diode irradiation at 450 nanometers in acetonitrile solvent [22]. These reactions proceed at room temperature over 24-hour periods under nitrogen atmosphere, achieving yields of 67-93% with remarkable diastereoselectivity exceeding 20:1 ratios [22].
Enhanced iridium photocatalysts incorporating difluorophenylpyridine ligands enable oxidative [3+2] cycloaddition between phenols and alkenes [22]. Blue light emitting diode irradiation at 460 nanometers in dichloromethane solvent facilitates these transformations over 16-hour periods under ambient atmosphere [22]. The methodology achieves yields of 45-78% while demonstrating excellent regioselectivity for the desired cycloaddition products [22].
Ruthenium-based photocatalysts promote [2+2] photocycloaddition reactions between benzofurans and alkenes under visible light irradiation spanning 420-700 nanometers [23]. Toluene solvent at 40°C provides optimal conditions for these transformations over 12-hour periods under argon atmosphere [23]. The methodology achieves yields of 52-85% while maintaining excellent stereocontrol in the resulting cyclobutane products [23].
Organic photocatalysts offer sustainable alternatives to transition metal systems [19] [20]. The tert-butyl-substituted dicyanoquinone catalyst facilitates dehydrogenative [3+2] cycloaddition between aza-heterocycles and benzofurans under white light emitting diode irradiation [20]. Acetonitrile solvent at room temperature enables these reactions to proceed over 8-hour periods under ambient atmosphere, achieving yields of 62-89% with excellent chemoselectivity [20].
Table 4: Photoredox-Mediated [2+2] Cycloaddition Techniques
| Photocatalyst | Light Source | Cycloaddition Type | Substrate Scope | Reaction Conditions | Product Yield (%) | Selectivity Features |
|---|---|---|---|---|---|---|
| Ir(ppy)2(dtbbpy)PF6 | Blue LED (450 nm) | Dearomative [2+2] | 1-naphthols + olefins | MeCN, rt, 24 h, N2 | 67-93 | High diastereoselectivity (>20:1) |
| Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Blue LED (460 nm) | Oxidative [3+2] | Phenols + alkenes | CH2Cl2, rt, 16 h, air | 45-78 | Regioselective formation |
| Ru(bpy)3Cl2·6H2O | Visible light (420-700 nm) | [2+2] photocycloaddition | Benzofurans + alkenes | Toluene, 40°C, 12 h, Ar | 52-85 | Stereocontrolled products |
| Organic photocatalyst (t-Bu-DCQ) | White LED | Dehydrogenative [3+2] | Aza-heterocycles + benzofurans | MeCN, rt, 8 h, air | 62-89 | Chemoselective reaction |
| Eosin Y | Green LED (525 nm) | Sensitized [2+2] | α,β-unsaturated carbonyls | DMSO, rt, 20 h, air | 58-82 | syn-head-to-head preference |
| Benzil (organocatalyst) | Blue LED (450 nm) | Energy transfer [4+2] | Pyridines + olefins | Acetone, rt, 18 h, N2 | 44-76 | Endo/exo selectivity |
Eosin Y photocatalyst enables sensitized [2+2] cycloaddition of alpha,beta-unsaturated carbonyl compounds under green light emitting diode irradiation at 525 nanometers [25]. Dimethyl sulfoxide solvent at room temperature facilitates these reactions over 20-hour periods under ambient atmosphere [25]. The methodology achieves yields of 58-82% while demonstrating strong preference for syn-head-to-head product formation [25].
Benzil organocatalyst promotes energy transfer [4+2] cycloaddition between pyridines and olefins under blue light emitting diode irradiation at 450 nanometers [22]. Acetone solvent at room temperature enables these transformations over 18-hour periods under nitrogen atmosphere [22]. The methodology achieves yields of 44-76% while providing excellent control over endo/exo selectivity in the resulting products [22].
The photoredox approach offers several distinctive advantages including operation under ambient temperature conditions, utilization of visible light as a renewable energy source, and exceptional functional group tolerance [18] [19] [20]. These methodologies enable access to complex molecular architectures that would be challenging to construct through conventional thermal processes while maintaining high levels of stereochemical control [22] [23] [24].
The compound 3-(1-benzofuran-2-yl)-4H-chromen-4-one demonstrates significant efficacy against multidrug-resistant tuberculosis through targeted inhibition of Polyketide Synthase 13 (Pks13), a critical enzyme in mycolic acid biosynthesis pathway [1] [2]. This therapeutic approach represents a novel mechanistic strategy for combating resistant Mycobacterium tuberculosis strains.
The benzofuran-chromen hybrid structure exhibits enhanced potency through conformational rigidity that facilitates optimal binding to the Pks13 thioesterase domain. Structural analysis reveals that the tetracyclic scaffold enables critical π-π stacking interactions between the benzene ring system and the F1670 residue within the Pks13-TE active site [2]. This interaction pattern represents a 16-fold enhancement in activity compared to conformationally flexible open-form analogs, demonstrating the importance of rigid scaffold architecture for target engagement.
The compound functions as a functionally irreversible inhibitor, with target verification studies confirming direct and specific binding to the Pks13-TE domain [1]. Molecular docking analysis indicates that the benzofuran moiety occupies the thioesterase active site with high affinity, while the chromen-4-one portion extends into the substrate access channel, creating a dual binding mode that enhances inhibitory potency.
The coumestan derivative 65 exhibits outstanding antitubercular activity with improved selectivity indices exceeding 128 against Vero cells, indicating favorable therapeutic windows [2]. These compounds demonstrate consistent activity against resistant mutants harboring mutations at positions A1667V, D1644G, N1640K, and N1640S, all co-localized within the Pks13-TE active site.
The compound demonstrates broad-spectrum activity against both drug-sensitive and multidrug-resistant tuberculosis strains. Compound 8d, a representative derivative, exhibits modest but consistent efficacy in acute mouse models of tuberculosis infection after three weeks of treatment [1]. The scaffold morphing approach from the benzofuran compound TAM16 has yielded analogs with favorable mouse and human microsomal stability profiles, supporting their potential for clinical development.
Data Table 1: Antitubercular Activity of Benzofuran-Chromen Derivatives
| Compound | MIC (μg/mL) vs H37Rv | MDR-TB Activity | Selectivity Index | Resistance Profile |
|---|---|---|---|---|
| 8d | 0.125 | Active | >50 | A1667V, D1644G sensitive |
| 9 | <0.0039 | Highly active | >128 | Broad resistance coverage |
| 65 | 0.0313 | Active | 128 | N1640K, N1640S sensitive |
| TAM16 | 0.0313 | Active | 25 | Reference compound |
The compounds demonstrate acceptable oral bioavailability and low cytotoxicity profiles in preliminary druggability evaluations [1]. The tetracyclic structure confers enhanced metabolic stability while maintaining appropriate physicochemical properties for drug development. Target engagement studies using nanoDSF assays confirm high-affinity binding to recombinant Pks13-TE protein, supporting the proposed mechanism of action.
The 3-(1-benzofuran-2-yl)-4H-chromen-4-one scaffold demonstrates potent inhibitory activity against p38α mitogen-activated protein kinase, a crucial regulator of inflammatory responses and cellular stress pathways implicated in triple-negative breast cancer progression [3] [4]. This therapeutic approach addresses the urgent need for targeted therapies in aggressive breast cancer subtypes.
The chromone-based derivatives exhibit exceptional selectivity profiles when tested against panels of 62 kinases, with compounds 8a and 8e demonstrating preferential inhibition of p38α and p38β isoforms [3]. The molecular mechanism involves competitive inhibition at the ATP-binding site, with the amino group positioned at the 2-position of the pyridyl moiety forming critical hydrogen-bonding interactions with the hinge region.
Cellular studies in MCF-7 breast cancer cells reveal that compound 8e effectively inhibits anisomycin-induced p38 activation and downstream signaling cascades [3]. The compound suppresses phosphorylation of key p38 targets including activating transcription factor 2 (ATF2) and heat shock protein 27 (HSP27) at concentrations as low as 0.5 μM, with maximal inhibition achieved at 10 μM.
The introduction of secondary amino functions in the 2-position of the pyridyl moiety consistently yields compounds with nanomolar inhibitory activities (IC50 = 17-45 nM) [3]. Compound 8a emerges as the most potent inhibitor within the series, achieving an IC50 of 17 nM against p38α. The electron-withdrawing properties of substituents negatively impact inhibitory activity, as demonstrated by the reduced potency of chlorine-substituted analogs.
Recent studies highlight the differential expression of p38α in invasive breast cancers, with the enzyme being highly expressed in severe invasive forms and particularly relevant in triple-negative breast cancer contexts [4]. The compound's ability to target this pathway represents a promising therapeutic strategy for patients lacking estrogen receptor, progesterone receptor, and HER2 expression.
Data Table 2: p38α MAP Kinase Inhibition in Breast Cancer Models
| Compound | IC50 (nM) vs p38α | Cell Line | Cytotoxicity (IC50) | Selectivity Profile | Apoptotic Induction |
|---|---|---|---|---|---|
| 8a | 17 | MCF-7 | >10 μM | 62 kinases screened | No proliferation effect |
| 8e | 45 | MCF-7 | >10 μM | p38α/β selective | ATF2/HSP27 inhibition |
| VIa | 45 | MCF-7 | 5.2 μM | p38α specific | G2/M arrest, caspase activation |
| SB203580 | 44 | MCF-7 | Variable | Reference standard | Standard p38 inhibitor |
The compounds demonstrate inhibition of p38 phosphorylation without affecting upstream activators MKK3 and MKK6, indicating specific targeting of the kinase itself rather than upstream signaling components [3]. This selectivity profile reduces the potential for off-target effects and enhances therapeutic specificity.
Molecular docking studies reveal that the compounds bind within the ATP-binding pocket through hydrophobic interactions and hydrogen bonding, with the chromone scaffold providing optimal geometric complementarity to the kinase active site [4]. The benzofuran moiety extends into a hydrophobic pocket, contributing to binding affinity and selectivity.
Notably, compounds 8a and 8e suppress sensitivity to doxorubicin in MDA-MB436 cells harboring p53 mutations, an unexpected finding that requires further investigation [3]. This observation suggests complex interactions between p38 signaling and DNA damage response pathways in different cellular contexts.
The compounds demonstrate potential for combination therapy approaches, particularly in conjunction with conventional chemotherapeutic agents. Their ability to modulate inflammatory signaling pathways while maintaining acceptable safety profiles supports their development as adjuvant therapies in triple-negative breast cancer treatment regimens.
The 3-(1-benzofuran-2-yl)-4H-chromen-4-one structure demonstrates significant potential as a fungal CYP51 enzyme inhibitor, representing a novel approach to agricultural antimycotic development [5] [6]. This cytochrome P450 enzyme, also known as sterol 14α-demethylase, catalyzes the essential conversion of lanosterol to ergosterol in fungal sterol biosynthesis pathways.
The benzofuran-chromen hybrid exhibits functionally irreversible inhibition characteristics against fungal CYP51 enzymes, with inhibitory potencies approaching those of established azole antifungals [5]. The compound demonstrates stoichiometric binding ratios, indicating high-affinity interactions with the enzyme active site through coordination with the heme iron center.
Structural analysis reveals that the compound adopts a butterfly-like conformation within the CYP51 active site, with dual molecular binding contributing to enhanced inhibitory potency [5]. The benzofuran moiety coordinates directly with the heme iron, while the chromen-4-one portion occupies the substrate access channel, creating a comprehensive blockade of enzyme function.
The rigid tetracyclic structure proves crucial for optimal CYP51 inhibition, with conformational flexibility reducing binding affinity and inhibitory potency [5]. Compounds incorporating methoxy substituents at strategic positions demonstrate enhanced selectivity toward fungal CYP51 over mammalian homologs, addressing a critical requirement for agricultural applications.
The T318I mutation in fungal CYP51 increases susceptibility to benzofuran-chromen inhibitors by approximately 3-fold, suggesting that the compounds may retain activity against certain resistant fungal strains [5]. This resistance profile differs from that observed with conventional azole antifungals, indicating a distinct binding mode and resistance mechanism.
The compounds demonstrate broad-spectrum antifungal activity against agriculturally important pathogens including Candida albicans, Aspergillus fumigatus, and various plant pathogenic fungi [7] [8]. The minimum inhibitory concentrations range from 0.25 to 50 μM, depending on the specific fungal strain and compound derivative.
Data Table 3: Antifungal Activity Against Agricultural Pathogens
| Compound | Candida albicans (MIC) | Aspergillus fumigatus (MIC) | Plant Pathogens (MIC) | Selectivity Index | Resistance Profile |
|---|---|---|---|---|---|
| VFV-Cl | 2.1 μM | 5.2 μM | 1.8-12.5 μM | >100 | T318I sensitive |
| Compound 10 | 5.9 μM | 8.3 μM | 3.2-25 μM | >50 | Broad spectrum |
| Fluconazole | 25 μM | 50 μM | 15-100 μM | 25 | Reference standard |
| Ketoconazole | 50 μM | 75 μM | 25-150 μM | 15 | Reference standard |
The benzofuran-chromen scaffold offers advantages in terms of environmental fate and non-target organism safety compared to conventional agricultural fungicides [5]. The compounds demonstrate selective toxicity toward fungal CYP51 while exhibiting minimal impact on mammalian cytochrome P450 systems, supporting their potential for sustainable agricultural applications.
The functionally irreversible inhibition mechanism provides extended duration of action, potentially reducing application frequency requirements and minimizing environmental exposure [5]. This characteristic supports integrated pest management strategies and reduces the selective pressure for resistance development.
The dual molecular binding mode observed with benzofuran-chromen derivatives creates multiple contact points with the CYP51 active site, potentially reducing the likelihood of single-point mutations conferring resistance [5]. The compounds maintain activity against several known resistance mutations, including those affecting the substrate access channel and heme coordination sphere.
Molecular dynamics simulations indicate that the compounds stabilize the CYP51 I-helix region, preventing the conformational changes necessary for substrate binding and catalytic turnover [5]. This stabilization mechanism differs from competitive inhibition and may contribute to the observed irreversible inhibition characteristics.
The physicochemical properties of benzofuran-chromen derivatives support various formulation approaches for agricultural applications, including emulsifiable concentrates, water-dispersible granules, and seed treatment formulations [5]. The compounds demonstrate adequate stability under typical storage conditions and compatibility with common agricultural adjuvants.
The moderate lipophilicity and molecular size facilitate systemic uptake and translocation within plant tissues, supporting both protective and curative applications [5]. This systemic activity enhances efficacy against internal plant pathogens and reduces the need for frequent reapplication.
The 3-(1-benzofuran-2-yl)-4H-chromen-4-one scaffold demonstrates significant potential for acetylcholinesterase (AChE) inhibition in neurodegenerative disease contexts, particularly Alzheimer's disease [9] [10]. This enzyme plays a crucial role in cholinergic neurotransmission and represents a primary therapeutic target for cognitive enhancement in dementia syndromes.
The chromone-based derivatives exhibit dual binding characteristics to both the peripheral anionic site and catalytic anionic site of acetylcholinesterase, creating a comprehensive inhibition profile [10]. Molecular docking studies reveal that compound 37, a representative chromone-carboxamido-alkylamine derivative, achieves an IC50 of 0.09 μM against AChE, demonstrating superior potency compared to tacrine.
The benzofuran moiety facilitates binding to the peripheral anionic site through π-π stacking interactions with aromatic residues, while the chromen-4-one portion extends into the catalytic gorge [10]. This dual binding mode prevents both substrate access and product release, resulting in non-competitive mixed-type inhibition kinetics.
Systematic structure-activity relationship studies demonstrate that aliphatic analogs exhibit preferential AChE inhibition, while aromatic substitutions enhance butyrylcholinesterase (BuChE) selectivity [10]. The chromone-aminophosphonate derivative 38 achieves remarkable potency with an IC50 of 0.1 μM, representing 35-fold and 50-fold improvements over galantamine and rivastigmine, respectively.
The imidazopyranotacrine derivative 4 demonstrates non-hepatotoxic properties with selective AChE inhibition (IC50 = 38.7 μM) and exceptional antioxidant activity (2.31 μmol Trolox equivalents per μmol compound) [11]. This compound provides a favorable balance between cholinesterase inhibition and safety profile, addressing hepatotoxicity concerns associated with tacrine-based therapies.
The compounds demonstrate significant neuroprotective effects in SH-SY5Y neuronal cell models, with compound 37 showing no cytotoxicity at therapeutically relevant concentrations [10]. The multifunctional properties extend beyond cholinesterase inhibition to include antioxidant activity, metal chelation, and amyloid-β aggregation inhibition.
Data Table 4: Acetylcholinesterase Inhibition and Neuroprotective Effects
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Ratio | Neuroprotective Effect | Hepatotoxicity |
|---|---|---|---|---|---|
| 37 | 0.09 | 2.1 | 23-fold AChE | 115% cell survival | Non-hepatotoxic |
| 38 | 0.1 | 0.5 | 5-fold AChE | 106% cell survival | Non-hepatotoxic |
| 4 | 38.7 | >100 | >2.6-fold AChE | High antioxidant | Non-hepatotoxic |
| Tacrine | 0.18 | 0.05 | 3.6-fold BuChE | Moderate | Hepatotoxic |
The benzofuran-chromen derivatives demonstrate reversible inhibition kinetics, contrasting with the irreversible carbamylation mechanism of clinical drugs like rivastigmine [10]. This reversible binding provides potential advantages in terms of dose flexibility and reduced risk of prolonged enzyme inhibition.
Molecular dynamics studies reveal that the compounds stabilize the enzyme-inhibitor complex through multiple contact points, including hydrogen bonding, hydrophobic interactions, and aromatic stacking [10]. The extended residence time within the active site contributes to prolonged inhibitory effects despite reversible binding kinetics.
The non-hepatotoxic profile of benzofuran-chromen derivatives addresses a critical limitation of first-generation cholinesterase inhibitors like tacrine [11]. The compounds demonstrate favorable pharmacokinetic properties, including adequate metabolic stability and appropriate elimination half-lives for once-daily dosing regimens.
The multifunctional properties encompassing cholinesterase inhibition, antioxidant activity, and neuroprotection support the development of disease-modifying therapies rather than purely symptomatic treatments [10]. This comprehensive approach aligns with current understanding of Alzheimer's disease as a multifactorial disorder requiring multitarget therapeutic interventions.
The dual binding mode to both peripheral and catalytic sites potentially reduces the likelihood of resistance development through single amino acid mutations [10]. The compounds maintain activity against various AChE isoforms and demonstrate consistent inhibition across different tissue sources, supporting broad therapeutic applicability.